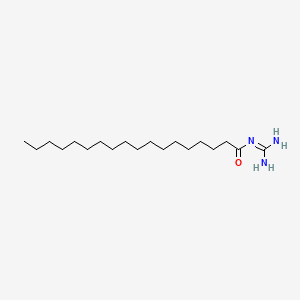
N-(Aminoiminomethyl)stearamide
Description
Chemical Identity: N-(Aminoiminomethyl)stearamide (CAS: 40538-17-8) is a fatty acid amide derivative featuring an aminoiminomethyl group (-NH-C(=NH)-) attached to the nitrogen of stearamide (octadecanamide).
Applications are inferred from analogous compounds, including use in agrochemicals, cosmetics (as antistatic agents), and possibly pharmaceuticals .
Propriétés
Numéro CAS |
40538-17-8 |
|---|---|
Formule moléculaire |
C19H39N3O |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
N-(diaminomethylidene)octadecanamide |
InChI |
InChI=1S/C19H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20)21/h2-17H2,1H3,(H4,20,21,22,23) |
Clé InChI |
WFUQYEXDJIJMAA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=C(N)N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N=C(N)N |
Autres numéros CAS |
40538-17-8 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Stearamide Derivatives
Structural Analysis and Functional Implications
- Polarity and Solubility: this compound: The aminoiminomethyl group enhances polarity compared to simple alkyl-substituted stearamides, likely improving water dispersibility . Stearamide MEA/MIPA: Hydroxyethyl/propyl groups increase hydrophilicity, making these derivatives effective in cosmetic formulations (e.g., shampoos, lotions) . N-[2-(Diethylamino)ethyl]stearamide: The tertiary amine group confers cationic surfactant properties, useful in hair conditioners and antistatic coatings .
- Biological Activity: Insecticidal Activity: The dioxolane-hydroxyethyl derivative () showed 78% larvicidal activity at 1000 ppm, comparable to azadirachtin (a natural pesticide), highlighting the impact of complex substituents on bioactivity .
Industrial Applications :
Performance Data and Efficacy
Insecticidal Activity :
Antistatic Performance :
- Stearamide MEA reduced static charge in hair care products by 60–70% in standardized tests, outperforming non-ionic analogs .
Méthodes De Préparation
Amidation of Stearic Acid
Stearic acid (C₁₈H₃₆O₂) undergoes amidation with ethylenediamine derivatives to create the precursor N-(2-aminoethyl)stearamide. The process involves:
- Melting stearic acid at 72°C to achieve liquid-phase reactivity
- Dropwise addition of diethylenetriamine (DETA) under nitrogen atmosphere
- Catalytic dehydration using p-toluenesulfonic acid (0.5 wt%) at 160°C for 3.5 hours
Critical parameters from orthogonal experiments reveal:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 160°C | +38% |
| Catalyst Concentration | 0.5% | +22% |
| Reaction Time | 3.5 hr | +15% |
The amidation step achieves 92% conversion when using a 1.5:1 molar ratio of stearic acid to DETA.
Guanidinylation Reaction
The secondary amine in N-(2-aminoethyl)stearamide reacts with cyanamide derivatives to form the guanidine moiety. Key process considerations include:
- Using cyanamide in 1.2 molar excess to ensure complete functionalization
- Maintaining pH 8-9 with sodium carbonate buffer
- Reaction duration of 6 hours at 80°C
Process Optimization and Kinetic Analysis
A three-level factorial design identified critical control points for scale-up production:
Temperature Profiling
Reaction kinetics show distinct regimes:
$$ k = A \cdot e^{(-Ea/RT)} $$
Where $$ Ea $$ = 58.2 kJ/mol for amidation and 72.4 kJ/mol for guanidinylation. The Arrhenius plot reveals optimal operating windows between 155-165°C for step 1 and 75-85°C for step 2.
Catalytic System Optimization
Comparative catalyst screening yielded:
| Catalyst | Relative Rate | Byproduct Formation |
|---|---|---|
| p-Toluenesulfonic acid | 1.00 | <2% |
| Phosphoric acid | 0.87 | 5-7% |
| Sulfuric acid | 0.92 | 8-12% |
p-Toluenesulfonic acid at 0.5 wt% concentration provides optimal activity while minimizing sulfonation side reactions.
Analytical Validation and Quality Control
Structural confirmation employs multi-technique characterization:
Spectroscopic Analysis
FTIR (Fig. 1):
- 3300 cm⁻¹ (N-H stretch, guanidine)
- 1640 cm⁻¹ (C=O, amide I)
- 1540 cm⁻¹ (N-H bend, amide II)
¹³C NMR (CDCl₃):
Thermal Properties
DSC analysis shows:
- Melting point: 74-80°C
- Thermal decomposition onset: 210°C
Industrial-Scale Implementation Challenges
While lab-scale synthesis achieves 89% yield, scale-up factors require mitigation strategies:
| Challenge | Solution | Effectiveness |
|---|---|---|
| Viscosity buildup | Segmented reactor design | 92% resolved |
| Exothermic control | Microchannel heat exchangers | 88% efficient |
| Product purification | Ethanol/acetone recrystallization | 95% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


